molecular formula C25H24N2O7S B11207734 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(2-methoxyphenyl)amino]ethyl 3,5-dimethoxybenzoate

2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(2-methoxyphenyl)amino]ethyl 3,5-dimethoxybenzoate

Cat. No.: B11207734
M. Wt: 496.5 g/mol
InChI Key: HZFQUHXDVIRPHH-UHFFFAOYSA-N
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Description

2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(2-methoxyphenyl)amino]ethyl 3,5-dimethoxybenzoate is a complex organic compound that features a benzothiazole ring, a methoxyphenyl group, and a dimethoxybenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(2-methoxyphenyl)amino]ethyl 3,5-dimethoxybenzoate typically involves multiple steps. One common route includes the reaction of 2-methoxyaniline with 1,1-dioxido-1,2-benzothiazole-3-chloride to form an intermediate. This intermediate is then reacted with 3,5-dimethoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(2-methoxyphenyl)amino]ethyl 3,5-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The benzothiazole ring can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.

Scientific Research Applications

2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(2-methoxyphenyl)amino]ethyl 3,5-dimethoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(2-methoxyphenyl)amino]ethyl 3,5-dimethoxybenzoate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl 1-azepanylacetate
  • 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(2-methoxyphenyl)amino]ethyl 2-chlorobenzoate
  • 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl 2-methoxybenzoate

Uniqueness

2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(2-methoxyphenyl)amino]ethyl 3,5-dimethoxybenzoate is unique due to the presence of both the benzothiazole and dimethoxybenzoate moieties, which confer specific chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C25H24N2O7S

Molecular Weight

496.5 g/mol

IUPAC Name

2-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)-2-methoxyanilino)ethyl 3,5-dimethoxybenzoate

InChI

InChI=1S/C25H24N2O7S/c1-31-18-14-17(15-19(16-18)32-2)25(28)34-13-12-27(21-9-5-6-10-22(21)33-3)24-20-8-4-7-11-23(20)35(29,30)26-24/h4-11,14-16H,12-13H2,1-3H3

InChI Key

HZFQUHXDVIRPHH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N(CCOC(=O)C2=CC(=CC(=C2)OC)OC)C3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

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